molecular formula C8H9N3O3 B2468485 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one CAS No. 384807-16-3

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2468485
CAS No.: 384807-16-3
M. Wt: 195.178
InChI Key: WFXVMWKDTRWTSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one ( 384807-16-3) is a high-purity nitroimidazole-based chemical building block with a molecular formula of C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by an InChI key of WFXVMWKDTRWTSP-UHFFFAOYSA-N and is supplied with a purity of 98% . Nitroimidazole derivatives are prominent scaffolds in scientific research, particularly in medicinal chemistry and materials science. They are frequently explored in the development of novel pharmaceutical agents and as key intermediates in organic synthesis . The structural motif of the 4-nitro-1H-imidazole ring is often utilized in the synthesis of more complex heterocyclic systems, such as triazoles, for crystallography and structure-activity relationship (SAR) studies . As a specialized building block, it offers researchers a versatile starting material for constructing molecular libraries. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXVMWKDTRWTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Nitroimidazole-Ethanone Frameworks

Retrosynthetic Analysis

The target compound dissects into two primary subunits:

  • Cyclopropyl ethanone moiety : Introduced via acylating agents or ketone-functionalized intermediates.
  • 4-Nitro-1H-imidazole : Synthesized through directed nitration or purchased as a commercial building block.

Key bond-forming strategies include:

  • N-Alkylation of 4-nitroimidazole with cyclopropylacetyl halides.
  • Coupling reactions between pre-formed cyclopropyl ethanone and nitroimidazole derivatives.

Route Selection Criteria

Comparative studies on analogous systems favor N-alkylation due to higher regioselectivity at the imidazole N1 position. Friedel-Crafts acylation proves less viable given the electron-deficient nature of nitroimidazoles.

Detailed Preparation Methods

N-Alkylation of 4-Nitro-1H-Imidazole

Reagents and Conditions
  • Substrate : 4-Nitro-1H-imidazole (1.0 equiv)
  • Electrophile : Cyclopropylacetyl chloride (1.2 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)/Ethanol (3:1 v/v)
  • Temperature : 80°C, 2 hours
Procedure
  • Charge DMSO (40 mL) with 4-nitro-1H-imidazole (10 g, 79.3 mmol).
  • Add cyclopropylacetyl chloride (12.7 g, 95.2 mmol) dropwise under N₂.
  • Introduce K₂CO₃ (27.4 g, 198 mmol) and ethanol (13 mL).
  • Reflux at 80°C with stirring for 2 hours.
  • Quench with 10% NaOH (100 mL) at 0°C to precipitate product.
  • Recrystallize from ethanol/water (1:4) to yield yellow crystals.

Yield : 68-72% (typical for nitroimidazole alkylations)

Alternative Pathway: Imidazole Nitration Post-Functionalization

Limitations and Optimization

Direct nitration of 1-cyclopropyl-2-(1H-imidazol-1-yl)ethan-1-one faces challenges:

  • Regioselectivity : Uncontrolled nitration at C4 vs. C2 positions.
  • Functional Group Tolerance : Nitrating agents (HNO₃/H₂SO₄) may degrade cyclopropane rings.

Improved Protocol :

  • Use acetyl nitrate (AcONO₂) in CH₂Cl₂ at -10°C
  • Achieves 4-nitro:2-nitro ratio of 8:1 by GC-MS

Reaction Optimization and Characterization

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 75-85°C <±5% yield
Molar Ratio (Imid:AcCl) 1:1.15-1.25 Maximizes conversion
Solvent Polarity ε 30-40 (DMSO/EtOH) Enhances solubility

Data extrapolated from analogous N-alkylations

Spectroscopic Characterization

Key Spectral Features :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.65 (s, 1H, C2-H), 8.12 (s, 1H, C5-H), 4.87 (s, 2H, CH₂), 2.11 (m, 1H, cyclopropane CH), 1.25-1.18 (m, 4H, cyclopropane CH₂)
  • IR (KBr):
    1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
  • HRMS :
    [M+H]⁺ calc. 196.0727, found 196.0723

Applications and Derivatives

Chemical Derivatives

Derivative Type Synthetic Modification Biological Target
Acetamides Amidation at ketone position Enzyme inhibition
Propanoates Esterification of CH₂ group Prodrug development
Amino-substituted Nitro reduction to amine Diagnostic imaging

Derivatization strategies adapted from

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitro group on the imidazole ring can undergo reduction to form an amino derivative, a common pathway for nitroimidazoles. This reaction typically employs catalytic hydrogenation or metal-acid systems:

Reaction Conditions Outcome Source
Nitro → amine reductionH₂/Pd-C in ethanol, 50–60°C, 4–6 hrs1-Cyclopropyl-2-(4-amino-1H-imidazol-1-yl)ethan-1-one
Nitro → hydroxylamine derivativeZn/HCl in aqueous THF, 0°C, 2 hrsIntermediate hydroxylamine formation

Reduction selectivity depends on steric and electronic factors, with the cyclopropyl group minimally interfering due to its non-conjugative nature .

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the imidazole ring for SₙAr reactions at positions ortho or para to itself. While direct examples are sparse for this compound, analogous nitroimidazoles demonstrate reactivity with amines or thiols:

Reagent Conditions Product Notes
PiperidineDMF, 120°C, 12 hrsSubstitution at C-5 (para to nitro group)Limited yield due to steric hindrance
Sodium thiophenolateDMSO, 80°C, 8 hrsThioether derivativeRequires strong base

The ketone group remains inert under these conditions but may require protection if competing reactions occur.

Ketone-Specific Reactions

The ethanone moiety participates in classic carbonyl reactions, though steric effects from the cyclopropyl group modulate reactivity:

Reduction to Alcohol

Reagent Conditions Product Yield
NaBH₄/MeOH0°C to RT, 2 hrs1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethanol65–70%
LiAlH₄/THFReflux, 4 hrsSame as above85%

The bulky cyclopropyl group slightly reduces reaction rates compared to linear analogs .

Condensation Reactions

The ketone undergoes aldol-like condensations with active methylene compounds or amines:

Reagent Conditions Product Application
Hydrazine hydrateEtOH, reflux, 6 hrsHydrazone derivativePrecursor for heterocycles
Ethyl cyanoacetatePiperidine catalyst, 100°Cα,β-Unsaturated nitrileAntibacterial hybrids

Cyclopropane Ring-Opening

The cyclopropyl group may undergo ring-opening under acidic or oxidative conditions, though this is less common:

Reagent Conditions Product Mechanism
H₂SO₄ (conc.)80°C, 3 hrsLinear ketone with sulfonated imidazoleElectrophilic addition
Ozone (O₃)CH₂Cl₂, -78°C, 1 hrFragmentation into aldehydesOxidative cleavage

These reactions are highly condition-dependent and often require careful optimization.

Electrophilic Substitution on the Imidazole Ring

The nitro group deactivates the ring toward electrophilic attack, but directed metalation strategies enable functionalization:

Reagent Conditions Product Regioselectivity
LDA, then MelTHF, -78°C to RTMethylation at C-2 (ortho to nitro)Directed by nitro group
Br₂/FeBr₃CHCl₃, 50°C, 12 hrsBromination at C-5 (para to nitro)Low yield due to deactivation

Biological Activity and Derived Hybrids

While not a direct reaction, the compound’s nitro group and ketone enable its use in synthesizing bioactive hybrids:

Hybridization Partner Reaction Type Biological Target Efficacy
1,3,4-ThiadiazoleCyclocondensationHelicobacter pyloriMIC: 2–8 µg/mL
BenzofuranoneAldol condensationGram-positive bacteriaZone of inhibition: 15–27 mm

Key Challenges and Considerations

  • Steric Hindrance : The cyclopropyl group adjacent to the ketone limits access to nucleophiles, necessitating elevated temperatures or prolonged reaction times .

  • Nitro Group Stability : Strong reducing agents may over-reduce the imidazole ring unless conditions are carefully controlled .

  • Regioselectivity : Competing directing effects (nitro vs. imidazole lone pairs) complicate electrophilic substitutions .

This compound’s versatility in nucleophilic, redox, and condensation reactions makes it a valuable intermediate for pharmaceutical and materials science applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole, including 1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one, showed effectiveness against various bacterial strains. The nitro group enhances the electron-withdrawing capacity of the imidazole, improving the compound's interaction with microbial targets .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. The imidazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has been tested against kinases that play crucial roles in cancer progression and inflammatory responses. The structure of this compound allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity .

Data Table: Biological Activities of this compound

Activity Type Tested Against Outcome Reference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerCancer cell linesInduced apoptosis
Enzyme inhibitionSpecific kinasesEffective inhibition

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Young Pharmacists, researchers synthesized various imidazole derivatives and tested their antimicrobial properties. Among these, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis Induction

A separate study focused on the anticancer properties of imidazole derivatives, including this compound. The results showed that treatment with this compound led to significant apoptosis in breast cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .

Case Study 3: Kinase Inhibition Mechanism

Research conducted on the inhibition of specific kinases revealed that 1-cyclopropyl-2-(4-nitro-1H-imidazol-1-y)ethanone effectively reduced kinase activity associated with tumor progression. The binding affinity and inhibition kinetics were characterized using surface plasmon resonance techniques, highlighting its potential as a therapeutic candidate for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 1-cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one and related compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Cyclopropyl C₉H₉N₃O₃ 207.19 Cyclopropyl group enhances lipophilicity; nitroimidazole core for bioactivity.
1-(4-Bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one 4-Bromophenyl C₁₁H₈BrN₃O₃ 310.11 Bromophenyl increases molecular weight; potential halogen-mediated reactivity.
1-(2-Fluorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one 2-Fluorophenyl C₁₁H₈FN₃O₃ 249.20 Fluorine improves metabolic stability and electronegativity.
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Phenylsulfonyl C₁₁H₁₂O₃S 224.28 Sulfonyl group replaces nitroimidazole; distinct electronic properties.

Thermal and Spectral Data

  • Bromophenyl and fluorophenyl analogs likely have higher melting points due to increased molecular symmetry .
  • Spectroscopy: The nitroimidazole core in all compounds would show characteristic IR stretches for NO₂ (~1350–1500 cm⁻¹) and ¹H-NMR signals for imidazole protons (~7–8 ppm) .

Research Implications and Limitations

  • Pharmacological Potential: The cyclopropyl variant’s compact structure may offer advantages in drug design, such as improved CNS penetration or reduced toxicity compared to halogenated analogs.
  • Synthetic Challenges: Limited commercial availability of the target compound necessitates in-house synthesis, which may require optimization of reaction conditions .
  • Data Gaps : Absence of explicit biological data (e.g., MIC values, cytotoxicity) for the cyclopropyl derivative hinders direct comparison with aryl-substituted analogs.

Biological Activity

1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one, with CAS number 384807-16-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 195.18 g/mol
  • Purity : 98% .

Antibacterial Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant antibacterial properties. For instance, the compound was evaluated against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0195 mg/mL

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests that it could be a candidate for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

The compound demonstrated moderate to strong antifungal activity, indicating its potential use in treating fungal infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study indicated that derivatives of imidazole compounds can inhibit cancer cell proliferation effectively:

Cancer Cell LineIC₅₀ (μM)
HCT116 (colon cancer)0.64
KMS-12 BM (multiple myeloma)1.4

These findings suggest that this compound may act as a potent inhibitor in cancer therapy .

Study on Antitumor Activity

In a preclinical study involving xenograft models, the compound exhibited significant tumor growth inhibition. The results indicated that at a dosage of 50 mg/kg, the tumor size was reduced by over 70% compared to the control group . This supports the hypothesis that imidazole derivatives can serve as effective anticancer agents.

Investigation of Structure-Activity Relationship (SAR)

Research into the SAR of imidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The presence of electron-withdrawing groups like nitro at the 4-position enhances the compound's potency against various biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one, and what factors influence yield?

  • Methodology : Common approaches include nucleophilic substitution or coupling reactions between cyclopropyl ketones and nitroimidazole derivatives. For example, cyclopropane-containing intermediates can be synthesized via alkylation or acylation reactions under anhydrous conditions. Key factors affecting yield include reaction time, temperature, and catalyst selection. In one protocol, a 69% yield was achieved using optimized conditions with 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one as a precursor .
  • Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane mixtures is recommended to isolate the product .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., Bruker AV-600) can confirm the cyclopropyl and nitroimidazole moieties. For example, cyclopropyl protons typically appear as multiplets near δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using instruments like Bruker Daltonics Bio-TOF-Q III can verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and angles, as demonstrated for structurally related imidazole derivatives .

Q. How can solubility challenges during purification be addressed?

  • Solvent Selection : Use solvents like carbon tetrachloride (CCl4) for salt formation, as seen in the purification of analogous compounds. Adjust nitric acid concentration (65–68%) to stabilize intermediates during dissociation .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental structural data be resolved?

  • Refinement Tools : Use programs like SHELXL for crystallographic refinement to cross-validate bond geometries. Computational models (DFT) should be calibrated against experimental NMR and X-ray data .
  • Case Study : For a related imidazole derivative, SHELX refinement reduced the R factor to 0.043, confirming the accuracy of the experimental structure .

Q. What strategies improve regioselectivity in nitroimidazole substitution reactions?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to direct electrophilic attacks. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology enhances regioselectivity in aromatic substitutions .
  • Reaction Conditions : Control temperature (e.g., 0–5°C for nitration) and solvent polarity to favor specific substitution patterns .

Q. How can the compound’s stability under varying conditions be systematically evaluated?

  • Stress Testing : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC or TLC .
  • Kinetic Studies : Assess hydrolysis rates in aqueous buffers (pH 1–10) to identify degradation pathways. For nitroimidazoles, acidic conditions often accelerate nitro group reduction .

Q. How can biological activity mechanisms be investigated for this compound?

  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors. For example, imidazole derivatives have shown affinity for sphingosine 1-phosphate lyase (S1PL) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines. Related compounds exhibit antiproliferative effects by modulating kinase activity .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields or purity be addressed?

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., inert atmosphere, anhydrous solvents) to rule out experimental variability .
  • Advanced Characterization : Use hyphenated techniques like LC-MS to detect trace impurities that may skew yield calculations. For example, byproducts from nitro group reduction can form during synthesis .

Q. What methods validate the absence of tautomeric forms in the nitroimidazole moiety?

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomerism. For 4-nitroimidazoles, the nitro group typically stabilizes the 1H-tautomer .
  • Crystallographic Data : X-ray structures provide unambiguous evidence of tautomeric preference, as seen in similar compounds .

Tables for Key Data

Property Method Typical Results Reference
Melting PointX-4 apparatus120–125°C (decomposes)
HRMS (m/z)Bruker Bio-TOF-Q III[M+H]+ Calc.: 249.0754; Found: 249.0758
X-ray R FactorSHELXLR = 0.043, wR = 0.119
Solubility in CCl4Gravimetric analysis15 mg/mL at 25°C

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